molecular formula C7H4BrNOS B1380734 2-Bromo-5-hydroxybenzothiazole CAS No. 1261493-22-4

2-Bromo-5-hydroxybenzothiazole

Cat. No.: B1380734
CAS No.: 1261493-22-4
M. Wt: 230.08 g/mol
InChI Key: DVKCSKREVCNXIP-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxybenzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a bromine atom at the second position and a hydroxyl group at the fifth position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

2-Bromo-5-hydroxybenzothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with human serum albumin, where the interaction is driven by hydrophobic forces and involves hydrogen bonds . This interaction can lead to conformational changes in the protein, affecting its function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species . This disruption in mitochondrial function can lead to changes in cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and affecting cellular function . Additionally, its interaction with proteins can lead to changes in their structure and function, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but its degradation products can also have significant biological effects . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and protein activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. For example, in a rodent model of global cerebral ischemia, different dosages of a related compound showed dose-dependent effects on survival rates and neurological function . High doses of this compound can also lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. For instance, the compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism and energy production . Understanding these metabolic interactions is crucial for elucidating the compound’s overall biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s bioavailability and efficacy, determining its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, studies have shown that this compound can accumulate in the mitochondria, where it exerts its effects on mitochondrial function and cellular metabolism . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydroxybenzothiazole typically involves the bromination of 5-hydroxybenzothiazole. One common method is the reaction of 5-hydroxybenzothiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of brominating agents like N-bromosuccinimide (NBS) to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-hydroxybenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed:

Scientific Research Applications

2-Bromo-5-hydroxybenzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anticancer and anti-inflammatory agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-hydroxybenzothiazole is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and potential applications. The bromine atom enhances its electrophilic character, making it suitable for various substitution and coupling reactions. The hydroxyl group provides additional sites for oxidation and reduction reactions, expanding its versatility in synthetic chemistry .

Properties

IUPAC Name

2-bromo-1,3-benzothiazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKCSKREVCNXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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